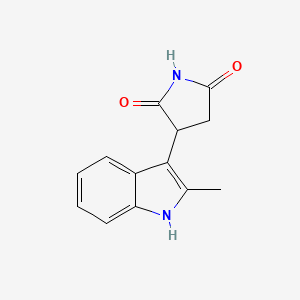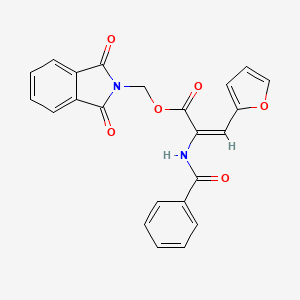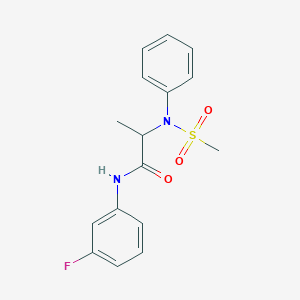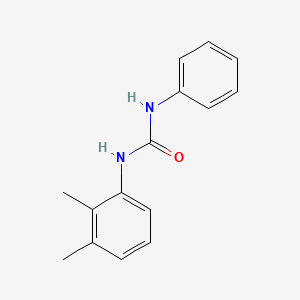
3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione
概要
説明
3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole moiety, which is a common structural motif in many biologically active molecules, including pharmaceuticals and natural products .
準備方法
The synthesis of 3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of indole derivatives with pyrrolidine-2,5-dione under specific conditions. The reaction typically requires a catalyst and may involve steps such as diazotization, alkylation, and cyclization . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .
化学反応の分析
3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The indole moiety allows for electrophilic substitution reactions, where substituents can be introduced at specific positions on the indole ring
科学的研究の応用
3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
作用機序
The mechanism of action of 3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The compound’s ability to interact with multiple targets makes it a versatile molecule in drug discovery and development .
類似化合物との比較
3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione can be compared with other indole derivatives, such as:
3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione: This compound also features an indole moiety and exhibits similar biological activities.
Indole-3-carboxamides: These compounds have carboxamide groups at positions 2 and 3, providing unique inhibitory properties against various enzymes.
1,2-Dihydropyrrolo[3,4-b]indol-3-ones: These derivatives are synthesized through coupling reactions and exhibit diverse biological activities.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for scientific research and potential therapeutic applications.
特性
IUPAC Name |
3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-7-12(9-6-11(16)15-13(9)17)8-4-2-3-5-10(8)14-7/h2-5,9,14H,6H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYALNNGKUJFKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3CC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327047 | |
| Record name | NSC628180 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61123-23-7 | |
| Record name | NSC628180 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(4-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]methyl}nicotinic acid](/img/structure/B4017737.png)

![N-(5-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide](/img/structure/B4017748.png)
![3-Phenyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]butanamide](/img/structure/B4017752.png)
![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4017757.png)
![11-acryloyl-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4017767.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B4017770.png)
![2,4-dichloro-N-(2-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4017778.png)
![methyl 4-oxo-4-{[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]amino}butanoate](/img/structure/B4017783.png)


![N-[4-[3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide](/img/structure/B4017801.png)
![[(3,4-DIMETHOXYPHENYL)METHYL][3-(FURAN-2-YL)-3-PHENYLPROPYL]AMINE](/img/structure/B4017803.png)
![2-[[5-[[2-(carboxymethylsulfanyl)-4-hydroxy-6-oxo-1H-pyrimidin-5-yl]-phenylmethyl]-4-hydroxy-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid](/img/structure/B4017807.png)
